N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
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Overview
Description
N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenethyl group, a phenylpiperazine moiety, and an oxalamide linkage, making it a versatile molecule for studying interactions in biological systems and potential therapeutic uses.
Mechanism of Action
Target of Action
The primary target of N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, as indicated by its low IC50 value . The inhibition of AChE by this compound is of mixed type, involving both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, this compound increases the level of ACh in the brain . ACh is a neurotransmitter that plays an important role in learning and memory . Therefore, the inhibition of AChE and the subsequent increase in ACh levels can enhance cognitive functions .
Pharmacokinetics
The compound’s potent inhibitory activity against ache suggests that it may have good bioavailability .
Result of Action
The inhibition of AChE by this compound leads to an increase in ACh levels in the brain . This can enhance cognitive functions and potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a deficiency in cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps:
Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine, which can be achieved by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.
Alkylation: The phenylpiperazine is then alkylated with 3-chloropropylamine to introduce the propyl chain.
Oxalamide Formation: The final step involves the reaction of the alkylated phenylpiperazine with oxalyl chloride and phenethylamine to form the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the oxalamide group to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic effects, including as a ligand for receptor studies or as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor.
Uniqueness
N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential interactions with biological targets make it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N'-(2-phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c28-22(23(29)25-14-12-20-8-3-1-4-9-20)24-13-7-15-26-16-18-27(19-17-26)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXGEBNJJAZUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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